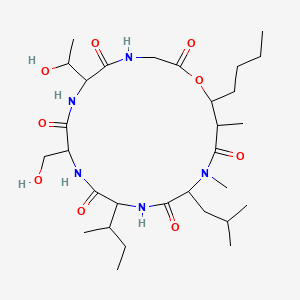
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the antibiotic complex SF-1902, which is also known as globomycin. This compound was isolated from the culture of Streptomyces hygroscopicus SF-1902. It is part of a group of neutral antibiotics that have shown significant antibacterial activity. The SF-1902 complex contains several components, with SF 1902A2 being one of the newly identified members .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone involves the fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is extracted with ethyl acetate, and the mycelia are extracted with acetone. The SF-1902 complex is then isolated by repeated chromatography over silica gel, followed by crystallization from aqueous acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods. The fermentation process is scaled up, and the extraction is performed using large volumes of solvents. The isolated complex is then purified using industrial-scale chromatography and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial activity or to study its structure-activity relationship .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include modified versions of SF 1902A2 with different alkyl chain lengths or altered amino acid residues. These modifications can significantly impact the antibacterial activity of the compound .
Applications De Recherche Scientifique
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone has several scientific research applications:
Mécanisme D'action
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, SF 1902A2 prevents the formation of the cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone include other members of the SF-1902 complex, such as SF 1902A3, SF 1902A4a, and SF 1902A4b. These compounds share similar structures but differ in their alkyl chain lengths and amino acid residues .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-hydroxy-2-methylheptanoic acid moiety. This structure contributes to its distinct antibacterial activity compared to other members of the SF-1902 complex .
Propriétés
Numéro CAS |
74504-50-0 |
|---|---|
Formule moléculaire |
C30H53N5O9 |
Poids moléculaire |
627.8 g/mol |
Nom IUPAC |
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C30H53N5O9/c1-9-11-12-22-18(6)30(43)35(8)21(13-16(3)4)27(40)33-24(17(5)10-2)29(42)32-20(15-36)26(39)34-25(19(7)37)28(41)31-14-23(38)44-22/h16-22,24-25,36-37H,9-15H2,1-8H3,(H,31,41)(H,32,42)(H,33,40)(H,34,39) |
Clé InChI |
FGESHKULHDNOBC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
SMILES canonique |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



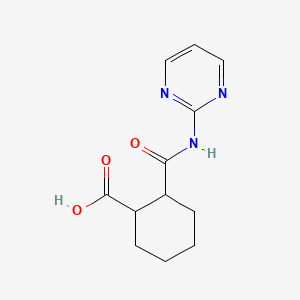
![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)


![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)
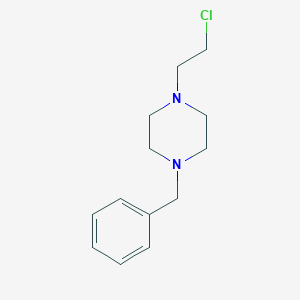
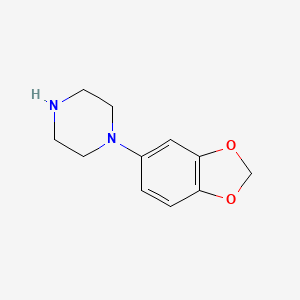
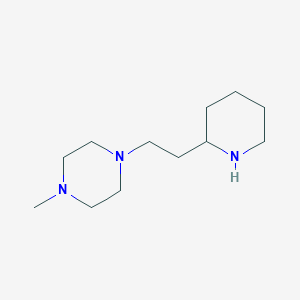

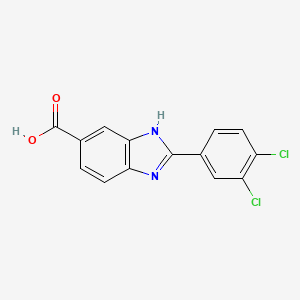
![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)
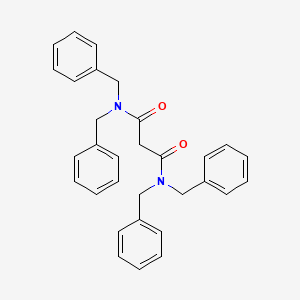
![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
